molecular formula C12H12ClN B14436505 4-Chloro-2,6,7-trimethylquinoline

4-Chloro-2,6,7-trimethylquinoline

Cat. No.: B14436505
M. Wt: 205.68 g/mol
InChI Key: ICCLCOPVFLPOOV-UHFFFAOYSA-N
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Description

4-Chloro-2,6,7-trimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H12ClN It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6,7-trimethylquinoline typically involves the chlorination of 2,6,7-trimethylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2,6,7-trimethylquinoline is treated with POCl3, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6,7-trimethylquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products

    Substitution: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation: Products include quinoline carboxylic acids or aldehydes.

    Reduction: Products include dechlorinated quinolines or modified quinoline rings.

Scientific Research Applications

4-Chloro-2,6,7-trimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6,7-trimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,6,8-trimethylquinoline
  • 4-Chloro-2,5,7-trimethylquinoline
  • 4-Chloro-2,8-dimethylquinoline

Uniqueness

4-Chloro-2,6,7-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique arrangement of chlorine and methyl groups can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the chlorine atom can significantly influence the compound’s ability to undergo nucleophilic substitution reactions, while the methyl groups can affect its steric and electronic properties .

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

4-chloro-2,6,7-trimethylquinoline

InChI

InChI=1S/C12H12ClN/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3

InChI Key

ICCLCOPVFLPOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1C)C)Cl

Origin of Product

United States

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